molecular formula C22H12S6 B15343339 2,3,5,6-Tetra(thiophen-2-yl)thieno[3,2-b]thiophene

2,3,5,6-Tetra(thiophen-2-yl)thieno[3,2-b]thiophene

Cat. No.: B15343339
M. Wt: 468.7 g/mol
InChI Key: VODDOWIVQWTXAP-UHFFFAOYSA-N
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Description

2,3,5,6-Tetra(thiophen-2-yl)thieno[3,2-b]thiophene is a complex organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heterocyclic compound containing a sulfur atom This compound is particularly interesting due to its unique structure, which includes multiple thiophene rings fused together

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetra(thiophen-2-yl)thieno[3,2-b]thiophene typically involves the bromination of thienothiophene. This process can be carried out using bromine as the oxidizing agent in solvents such as acetic acid and chloroform . The reaction conditions must be carefully controlled to ensure the complete bromination of the thienothiophene rings.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetra(thiophen-2-yl)thieno[3,2-b]thiophene can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced thiophene derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for bromination, zinc in acetic acid for reduction, and various electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination leads to the formation of tetrabrominated derivatives, while reduction can yield dibrominated products .

Scientific Research Applications

Mechanism of Action

The mechanism by which 2,3,5,6-Tetra(thiophen-2-yl)thieno[3,2-b]thiophene exerts its effects is primarily related to its electronic properties. The compound’s structure allows for efficient electron delocalization, making it an excellent candidate for use in electronic devices. The molecular targets and pathways involved depend on the specific application, such as charge transport in organic semiconductors or interaction with biological targets in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5,6-Tetra(thiophen-2-yl)thieno[3,2-b]thiophene is unique due to its multiple thiophene rings, which enhance its electronic properties and make it particularly suitable for applications in organic electronics and material science. Its structure allows for greater electron delocalization compared to simpler thiophene derivatives, providing improved performance in electronic devices .

Properties

Molecular Formula

C22H12S6

Molecular Weight

468.7 g/mol

IUPAC Name

2,3,5,6-tetrathiophen-2-ylthieno[3,2-b]thiophene

InChI

InChI=1S/C22H12S6/c1-5-13(23-9-1)17-19(15-7-3-11-25-15)27-22-18(14-6-2-10-24-14)20(28-21(17)22)16-8-4-12-26-16/h1-12H

InChI Key

VODDOWIVQWTXAP-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=C(SC3=C2SC(=C3C4=CC=CS4)C5=CC=CS5)C6=CC=CS6

Origin of Product

United States

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